
Antrafenine
概要
説明
アントラフェニンは、1979年に発明されたフェニルピペラジン誘導体の薬物です。それは、ナプロキセンと同様の効力を持つ鎮痛剤および抗炎症剤として作用します。 それは、より新しい薬剤に取って代わられたため、現在では広く使用されていません .
準備方法
アントラフェニンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、2-[4-(3-トリフルオロメチルフェニル)-1-ピペラジニル]エタノールとイサト酸無水物の反応を含み、4-(3-トリフルオロメチルフェニル)ピペラジン-1-エチル2-アミノ安息香酸塩を生成します。 この中間体は、次に4-クロロ-7-(トリフルオロメチル)キノリンでアルキル化され、アントラフェニンの合成が完了します . 工業生産方法は通常、同様の合成経路に従いますが、大規模生産用に最適化されています。
化学反応の分析
アントラフェニンは、次のようなさまざまな化学反応を受けます。
酸化: アントラフェニンは特定の条件下で酸化され、さまざまな酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、アントラフェニンに存在する官能基を変更し、その薬理学的特性を変化させる可能性があります。
科学研究の応用
アントラフェニンは、その抗炎症作用と鎮痛作用について研究されてきました。 それは、ラットにおけるカラゲナン誘発足浮腫を抑制し、炎症モデルにおける白血球浸潤を阻害することが示されています . さらに、アントラフェニンとそのアナログは、その潜在的な抗インフルエンザ特性について評価されています . そのシクロオキシゲナーゼ活性を阻害する能力は、炎症と疼痛管理の研究において貴重な化合物となっています .
科学的研究の応用
Antrafenine has been studied for its anti-inflammatory and analgesic properties. It has shown efficacy in suppressing carrageenan-induced paw edema in rats and inhibiting leucocyte infiltration in inflammatory models . Additionally, this compound and its analogs have been evaluated for their potential anti-influenza properties . Its ability to inhibit cyclooxygenase activity makes it a valuable compound for research in inflammation and pain management .
作用機序
アントラフェニンの作用機序は、シクロオキシゲナーゼ活性の阻害に関連すると考えられています。シクロオキシゲナーゼ酵素、特にCOX-1およびCOX-2は、炎症と疼痛に関与するプロスタグランジンの合成に関与しています。 COX-1の阻害は、胃腸および腎毒性と関連付けられると考えられていますが、COX-2の阻害は抗炎症作用を提供します .
類似の化合物との比較
アントラフェニンは、他のフェニルピペラジン誘導体およびナプロキセンなどの非ステロイド性抗炎症薬(NSAID)と似ています。 その独特の構造は、トリフルオロメチル基とキノリン部分を含んでおり、他の化合物とは異なります。類似の化合物には以下が含まれます。
ナプロキセン: 同様の鎮痛作用と抗炎症作用を持つ別のNSAIDです。
フェニルピペラジン誘導体: 抗炎症作用と鎮痛作用を含むさまざまな薬理学的活性を有する化合物群
アントラフェニンの構造的特徴と薬理学的活性のユニークな組み合わせは、さらなる研究開発のための興味深い化合物となっています。
類似化合物との比較
Antrafenine is similar to other phenylpiperazine derivatives and nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. its unique structure, which includes a trifluoromethyl group and a quinoline moiety, distinguishes it from other compounds. Similar compounds include:
Naproxen: Another NSAID with similar analgesic and anti-inflammatory properties.
Phenylpiperazine derivatives: A class of compounds with various pharmacological activities, including anti-inflammatory and analgesic effects
This compound’s unique combination of structural features and pharmacological activities makes it a compound of interest for further research and development.
生物活性
Antrafenine is a piperazine derivative that exhibits significant biological activity primarily as an analgesic and anti-inflammatory agent. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Pharmacological Profile
Mechanism of Action
this compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX-1 is responsible for producing prostaglandins that protect the gastrointestinal tract, while COX-2 is induced during inflammation and contributes to pain and swelling. By selectively inhibiting COX-2, this compound provides anti-inflammatory effects with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs like naproxen .
Pharmacodynamics
The drug's pharmacodynamic profile indicates that it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its efficacy in treating mild to moderate pain .
Therapeutic Applications
This compound has been explored for various applications beyond its traditional use as an analgesic:
- Pain Management : Effective in treating conditions such as arthritis and post-operative pain.
- Potential in Cancer Therapy : Recent studies suggest that this compound may act as a dual inhibitor of HER2 and EGFR, showing promise in inhibiting breast cancer cell proliferation .
- COVID-19 Treatment : Research has identified this compound as a potential candidate for repurposing against COVID-19, suggesting its utility in managing viral infections .
Case Studies
-
Breast Cancer Inhibition
A study demonstrated that this compound exhibited significant inhibitory activity against breast cancer cell lines MCF-7 and MDA-MB-231. The compound showed higher affinity for HER2 compared to EGFR, indicating its potential as a targeted therapy in HER2-positive breast cancer cases . -
COVID-19 Repurposing
In a comprehensive review of approved drugs for COVID-19 treatment, this compound was highlighted alongside other compounds like Elbasvir and Ledipasvir. The study suggested that this compound could play a role in managing inflammatory responses associated with COVID-19 .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other analgesics:
Drug Name | Mechanism | COX Selectivity | Primary Use |
---|---|---|---|
This compound | COX-2 Inhibitor | High | Analgesic/Anti-inflammatory |
Naproxen | Non-selective | Low | Analgesic/Anti-inflammatory |
Ibuprofen | Non-selective | Low | Analgesic/Anti-inflammatory |
Q & A
Q. Basic: What experimental design considerations are critical for initial pharmacological testing of Antrafenine?
Methodological Answer:
- Variables & Controls: Define independent variables (e.g., dosage, administration route) and dependent variables (e.g., enzyme inhibition, receptor binding). Include positive/negative controls to validate assay specificity .
- Sample Size & Replication: Use power analysis to determine sample size, ensuring statistical validity. Replicate experiments across independent trials to confirm reproducibility .
- Statistical Frameworks: Apply t-tests for pairwise comparisons or ANOVA for multi-group analyses, reporting p-values and confidence intervals .
Q. Advanced: How can researchers reconcile discrepancies between computational docking predictions and experimental binding assays for this compound?
Methodological Answer:
- Cross-Validation: Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency . Validate results with flexible receptor models (e.g., AutoDock4’s side-chain optimization) to account for protein conformational changes .
- Contradiction Analysis: Apply frameworks for analyzing conflicting data, such as identifying principal contradictions (e.g., dominant factors like pH or co-solvents) and non-principal aspects (e.g., minor steric clashes) .
- Experimental Refinement: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities, comparing results with computational ΔG values .
Q. Basic: What methodologies are recommended for conducting a systematic literature review on this compound’s therapeutic potential?
Methodological Answer:
- Source Selection: Prioritize primary literature from PubMed and DrugBank 5.0 for pharmacological data (e.g., metabolomic interactions, clinical trial status) .
- Data Synthesis: Use tools like PRISMA to structure the review, categorizing findings by mechanism, efficacy, and safety .
- Gap Identification: Highlight understudied areas (e.g., long-term toxicity) using criteria from to formulate targeted research questions .
Q. Advanced: What advanced statistical techniques are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or Log-logistic models to estimate EC50/IC50 values, using software like GraphPad Prism .
- Error Quantification: Calculate 95% confidence intervals for dose-response curves and report R² values to assess goodness-of-fit .
- Multivariate Analysis: Apply principal component analysis (PCA) to dissect interactions between dosage, pharmacokinetics, and off-target effects .
Q. Basic: How to ensure reproducibility in this compound’s pharmacokinetic studies?
Methodological Answer:
- Protocol Standardization: Document experimental parameters (e.g., solvent composition, temperature) in line with guidelines from .
- Data Transparency: Include raw data tables in appendices, with processed data (mean ± SD) in the main text .
- Reagent Validation: Use certified reference materials (CRMs) for this compound and metabolites, citing lot numbers and suppliers .
Q. Advanced: What strategies mitigate bias in qualitative data analysis during this compound’s clinical trial evaluations?
Methodological Answer:
- Triangulation: Combine interviews, focus groups, and observational data to cross-verify patient-reported outcomes .
- Reflexivity: Maintain researcher journals to document assumptions and contextual biases during data interpretation .
- Coding Rigor: Use NVivo for thematic analysis, ensuring intercoder reliability through Cohen’s κ coefficient calculations .
Q. Basic: How to design a robust in vitro assay for this compound’s cytochrome P450 inhibition?
Methodological Answer:
- Enzyme Source: Use human liver microsomes (HLMs) or recombinant CYP isoforms, specifying batch numbers and activity validation methods .
- Kinetic Analysis: Measure IC50 under linear velocity conditions, varying this compound concentrations (e.g., 0.1–100 µM) .
- Data Presentation: Tabulate results with columns for substrate, IC50, and Km values, adhering to formatting guidelines from .
Q. Advanced: How to integrate pharmacotranscriptomic data into this compound’s mechanism of action studies?
Methodological Answer:
- Omics Integration: Cross-reference RNA-seq data (from DrugBank 5.0) with pathway analysis tools like IPA or DAVID to identify dysregulated pathways .
- Experimental Validation: Perform qPCR on key genes (e.g., CYP3A4, ABCB1) to confirm transcriptomic findings .
- Contradiction Management: Use hierarchical clustering to resolve conflicts between transcriptomic and proteomic datasets .
Q. Data Presentation Guidelines
特性
Key on ui mechanism of action |
Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. |
---|---|
CAS番号 |
55300-29-3 |
分子式 |
C30H26F6N4O2 |
分子量 |
588.5 g/mol |
IUPAC名 |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38) |
InChIキー |
NWGGKKGAFZIVBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
正規SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
外観 |
Solid powder |
melting_point |
88-90 |
Key on ui other cas no. |
55300-29-3 55300-30-6 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
55300-30-6 (di-hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
2.84e-03 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(4-(m-trifluoromethyl-phenyl)-1-piperazinyl)ethyl 2-(7-trifluoromethyl-4-quinolinylamino)benzoate antrafenine antrafenine dihydrochloride SL 73033 Stakane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。